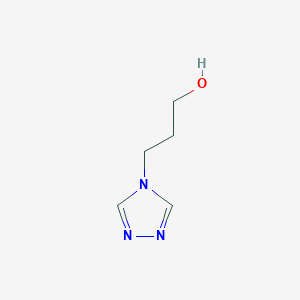

3-(4H-1,2,4-Triazol-4-yl)propan-1-ol

Vue d'ensemble

Description

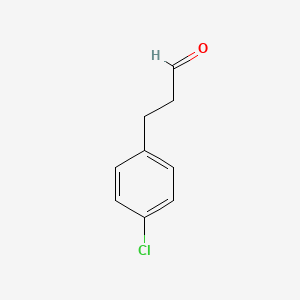

“3-(4H-1,2,4-Triazol-4-yl)propan-1-ol” is a compound with the molecular formula C5H9N3O . It has a molecular weight of 127.14 g/mol . The compound is also known by several synonyms, including “4H-1,2,4-Triazole-4-propanol”, “3-(4H-1,2,4-Triazol-4-yl)-1-propanol”, and “3-(1,2,4-triazol-4-yl)propan-1-ol” among others .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The compound has a 1,2,4-triazole ring attached to a propanol group . The InChI string for the compound is “InChI=1S/C5H9N3O/c9-3-1-2-8-4-6-7-5-8/h4-5,9H,1-3H2” and the InChIKey is "PSFQZUIYYGSLQU-UHFFFAOYSA-N" . The Canonical SMILES for the compound is "C1=NN=CN1CCCO" .Physical And Chemical Properties Analysis

The compound has a molecular weight of 127.14 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound are both 127.074561919 g/mol . The Topological Polar Surface Area of the compound is 50.9 Ų .Applications De Recherche Scientifique

Chemical Synthesis and Biological Activities

Triazoles, including 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol, have been extensively studied for their diverse biological activities and potential applications in developing new drugs. These compounds exhibit a wide range of activities, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, underscoring their importance in medicinal chemistry (Ferreira et al., 2013). The synthesis of 1,2,4-triazole derivatives has been identified as a promising direction for scientific research, offering potential for chemical modeling and the development of new biologically active substances (Ohloblina, 2022).

Industrial Applications

The derivatives of 1,2,4-triazoles, including amino-1,2,4-triazoles, serve as essential raw materials in the industry of fine organic synthesis. They are utilized in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives, showcasing their versatility in various sectors (Nazarov et al., 2021).

Eco-Friendly Synthesis Methods

Research has also focused on eco-friendly methods for synthesizing triazoles, highlighting the importance of green chemistry principles in chemical synthesis. Advances in this area include the development of novel catalysts and methodologies that reduce energy consumption and environmental impact, demonstrating the compound's role in sustainable chemical practices (de Souza et al., 2019).

Corrosion Inhibition

1,2,3-Triazole derivatives, including those related to this compound, have been identified as effective corrosion inhibitors for metal surfaces. Their application extends to protecting steels, copper, iron, aluminum, and their alloys in various aggressive media, showcasing the compound's utility in materials science and engineering (Hrimla et al., 2021).

Proton-Conducting Materials

The triazole derivatives have shown promise in the development of proton-conducting materials for fuel cell applications. These compounds improve the basic characteristics of electrolyte membranes, enhance thermal and electrochemical stability, and provide high ionic conductivity under anhydrous conditions at elevated temperatures (Prozorova & Pozdnyakov, 2023).

Mécanisme D'action

Target of Action

It is known that 1,2,4-triazole derivatives have been studied for their potential anticancer properties . They may interact with various targets, including enzymes like aromatase .

Mode of Action

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to changes in the function of these targets .

Biochemical Pathways

The interaction of 1,2,4-triazole derivatives with their targets can potentially affect various biochemical pathways .

Pharmacokinetics

The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can potentially improve their pharmacokinetics .

Result of Action

Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

Action Environment

The properties of 1,2,4-triazole derivatives can potentially be influenced by various environmental factors .

Propriétés

IUPAC Name |

3-(1,2,4-triazol-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c9-3-1-2-8-4-6-7-5-8/h4-5,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFQZUIYYGSLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512371 | |

| Record name | 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27106-94-1 | |

| Record name | 3-(4H-1,2,4-Triazol-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole](/img/structure/B1313343.png)

![7-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1313353.png)